(3'-Fluoro-biphenyl-2-yl)-acetic acid
Overview
Description
(3’-Fluoro-biphenyl-2-yl)-acetic acid: is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl structure with a fluorine atom at the 3’ position and an acetic acid group at the 2’ position. The presence of the fluorine atom and the acetic acid group imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3’-Fluoro-biphenyl-2-yl)-acetic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of Fluorine Atom: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Acetic Acid Group Addition: The acetic acid group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of (3’-Fluoro-biphenyl-2-yl)-acetic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3’-Fluoro-biphenyl-2-yl)-acetic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or sodium hydride (NaH) in polar aprotic solvents.
Major Products:
Oxidation: Biphenyl-2-carboxylic acid or biphenyl-2,3-dione.
Reduction: (3’-Fluoro-biphenyl-2-yl)-ethanol or (3’-Fluoro-biphenyl-2-yl)-acetaldehyde.
Substitution: Various biphenyl derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry:
Catalysis: (3’-Fluoro-biphenyl-2-yl)-acetic acid can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: The compound can be incorporated into polymers to modify their physical properties, such as thermal stability and solubility.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Industry:
Agrochemicals: (3’-Fluoro-biphenyl-2-yl)-acetic acid can be used as an intermediate in the synthesis of agrochemicals, such as herbicides and fungicides.
Electronics: The compound can be used in the development of organic semiconductors for electronic devices.
Mechanism of Action
The mechanism of action of (3’-Fluoro-biphenyl-2-yl)-acetic acid depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target protein.
Comparison with Similar Compounds
Biphenyl-2-yl-acetic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
(4’-Fluoro-biphenyl-2-yl)-acetic acid: The fluorine atom is at a different position, which can affect the compound’s reactivity and interactions.
(3’-Chloro-biphenyl-2-yl)-acetic acid: The chlorine atom can impart different electronic and steric effects compared to the fluorine atom.
Uniqueness: (3’-Fluoro-biphenyl-2-yl)-acetic acid is unique due to the specific positioning of the fluorine atom and the acetic acid group, which can influence its reactivity, binding interactions, and overall properties. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.
Properties
IUPAC Name |
2-[2-(3-fluorophenyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-14(16)17/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGLWNMRGCKEOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362676 | |
Record name | (3'-Fluoro-biphenyl-2-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-85-3 | |
Record name | (3'-Fluoro-biphenyl-2-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 669713-85-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.